molecular formula C25H28O12 B1246235 3'-O-Caffeoylsweroside

3'-O-Caffeoylsweroside

Cat. No. B1246235
M. Wt: 520.5 g/mol
InChI Key: XOGGREZGCFWEBP-KHYBMMPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Caffeoylsweroside is a natural product found in Neolamarckia cadamba with data available.

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

3'-O-Caffeoylsweroside, a type of caffeoylquinic acid derivative, has been identified as a compound with potential antioxidative and anti-inflammatory properties. Research on Hemerocallis fulva flowers revealed that caffeoylquinic acid derivatives are major components with potent free radical scavenging activity, highlighting their potential antioxidative properties (Lin et al., 2011). Furthermore, a study on Periploca forrestii extract containing 3-O-caffeoylquinic acid (3-O-CQA) demonstrated ameliorated symptoms and reduced cytokine levels in a collagen-induced arthritis rat model, suggesting anti-inflammatory effects (Ning et al., 2022).

Potential Role in Cell Metabolism and Disease Management

The involvement of 3'-O-Caffeoylsweroside in cellular metabolism and disease management has been noted in various studies. For instance, 3,4,5-tri-O-caffeoylquinic acid demonstrated neuroprotective effects against amyloid-β-induced cell death, with potential implications for managing neurodegenerative conditions like Alzheimer's disease (Miyamae et al., 2011). Additionally, derivatives of caffeic acid, such as caffeoylquinic acids, are being researched for their potential in inhibiting cancer cell growth by targeting specific pathways like the phosphoinositide 3-kinase/Akt pathway, offering potential avenues for cancer therapy (Edling et al., 2014).

Mechanistic Insights and Biochemical Interactions

Studies have provided insights into the mechanistic aspects and biochemical interactions of compounds related to 3'-O-Caffeoylsweroside. For example, the crystal structure of alfalfa caffeoyl coenzyme A 3-O-methyltransferases (CCoAOMTs) involved in lignin biosynthesis presents a distinct family of O-methyltransferases, offering a deeper understanding of substrate preferences and catalytic mechanisms related to caffeoyl coenzyme derivatives (Ferrer et al., 2005).

properties

Product Name

3'-O-Caffeoylsweroside

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H28O12/c1-2-13-14-7-8-33-23(32)15(14)11-34-24(13)37-25-21(31)22(20(30)18(10-26)35-25)36-19(29)6-4-12-3-5-16(27)17(28)9-12/h2-6,9,11,13-14,18,20-22,24-28,30-31H,1,7-8,10H2/b6-4+/t13-,14+,18-,20-,21-,22+,24+,25+/m1/s1

InChI Key

XOGGREZGCFWEBP-KHYBMMPHSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O

synonyms

3'-O-caffeoylsweroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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